molecular formula C9H14ClNO3S B2495706 1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one CAS No. 2278748-46-0

1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one

Cat. No. B2495706
CAS RN: 2278748-46-0
M. Wt: 251.73
InChI Key: FIWLDAULTCWMEV-ZHFSPANRSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of DNA and is used industrially in the synthesis of many pharmaceuticals .


Synthesis Analysis

There are several methods for synthesizing pyrrole compounds. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine . Other methods include the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition reaction of TosMIC with electron-deficient olefins .


Molecular Structure Analysis

Pyrrole is a planar molecule. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a cyclically conjugated system that confers aromaticity to the molecule .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. It can react with electrophiles at the 2-position, and it can also undergo N-alkylation . Additionally, it can undergo oxidation reactions .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but dissolves in most organic solvents .

Mechanism of Action

The biological activity of pyrrole derivatives can vary widely and depends on the specific compound. Some pyrrole derivatives have been found to have antibacterial, antifungal, and anticancer activities .

Safety and Hazards

Like many organic compounds, pyrrole is flammable. It can cause irritation to the skin and eyes, and may be harmful if inhaled or swallowed .

Future Directions

Research into pyrrole derivatives continues to be a vibrant field, with new compounds being synthesized and tested for a variety of biological activities . Future research will likely continue to explore the potential of these compounds in pharmaceutical applications.

properties

IUPAC Name

1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S/c1-6(10)9(12)11-4-7-2-3-15(13,14)8(7)5-11/h6-8H,2-5H2,1H3/t6?,7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLDAULTCWMEV-ZHFSPANRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCS(=O)(=O)C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1C[C@@H]2CCS(=O)(=O)[C@@H]2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3aR,6aR)-5-(2-chloropropanoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione

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